REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[N+:14]([O-])=O.C([O-])(=O)C.[Na+].[H][H]>[Pd].C(O)(=O)C>[NH2:14][C:3]1[CH:4]=[C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:6]=[CH:7][CH:2]=1 |f:1.2|
|
Name
|
4-(4-chloro-3-nitrophenyl)pyridine
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C1=CC=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 60°-70° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration
|
Type
|
ADDITION
|
Details
|
To the filtrate was added water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride fraction was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |